molecular formula C6H13NO2 B173919 N-(2-Methoxy-2-methylpropyl)formamide CAS No. 112129-25-6

N-(2-Methoxy-2-methylpropyl)formamide

Cat. No.: B173919
CAS No.: 112129-25-6
M. Wt: 131.17 g/mol
InChI Key: DYEBUUZRQLKSKM-UHFFFAOYSA-N
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Description

N-(2-Methoxy-2-methylpropyl)formamide: is an organic compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol . This compound is characterized by the presence of a formamide group attached to a 2-methoxy-2-methylpropyl moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-Methoxy-2-methylpropyl)formamide can be synthesized through the reaction of 2-methoxy-2-methylpropanol with formamide under specific conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from by-products .

Chemical Reactions Analysis

Types of Reactions: N-(2-Methoxy-2-methylpropyl)formamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(2-Methoxy-2-methylpropyl)formamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(2-Methoxy-2-methylpropyl)formamide involves its interaction with specific molecular targets. The formamide group can form hydrogen bonds with proteins or enzymes, leading to inhibition or modification of their activity. The compound may also interact with cellular pathways, affecting various biochemical processes .

Comparison with Similar Compounds

Uniqueness: N-(2-Methoxy-2-methylpropyl)formamide is unique due to the presence of the 2-methoxy-2-methylpropyl group, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other formamides and influences its applications in research and industry .

Biological Activity

N-(2-Methoxy-2-methylpropyl)formamide is an organic compound with the molecular formula C6_6H13_{13}NO2_2 and a molecular weight of 131.17 g/mol. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry and biochemistry, due to its unique structural properties and biological activities.

Chemical Structure:

  • IUPAC Name: this compound
  • CAS Number: 112129-25-6
  • InChI Key: DYEBUUZRQLKSKM-UHFFFAOYSA-N

Synthesis:
this compound can be synthesized through the reaction of 2-methoxy-2-methylpropanol with formamide under controlled conditions, typically involving heating and the use of a catalyst . This synthesis route is crucial for producing the compound in both laboratory and industrial settings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The formamide group can form hydrogen bonds with proteins or enzymes, which may lead to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making it a candidate for further research in enzyme inhibition and protein modification .

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity. In studies involving cancer cell lines, the compound demonstrated the ability to inhibit cell growth effectively. For instance, when tested in vitro, it showed IC50_{50} values comparable to or better than some established anticancer agents .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Its structural features allow it to bind to active sites on enzymes, potentially altering their function. This characteristic makes it a valuable tool in biochemical research aimed at understanding enzyme mechanisms and developing new therapeutic agents .

Case Studies and Research Findings

Case Study 1: Antitumor Activity
In a xenograft mouse model using MDA-MB-435 cancer cells, this compound was administered at a dose of 75 mg/kg three times a week. The results indicated moderate weight loss in subjects but significant antitumor effects compared to control groups by day 14 of the trial. This suggests that the compound may have potential as an antitumor agent .

Case Study 2: Microtubule Depolymerization
Another study focused on the microtubule depolymerization effects of related compounds, where this compound was included in comparative analyses. The findings highlighted its capacity to disrupt microtubule dynamics, which is critical for cell division and proliferation, thus supporting its role as an antiproliferative agent .

Comparative Analysis with Similar Compounds

Compound NameStructure SimilarityBiological Activity
N-MethylformamideMethyl group insteadModerate enzyme inhibition
N,N-DimethylformamideTwo methyl groupsStrong solvent properties
N-FormylmorpholineMorpholine ringUnique pharmacological profile
This compound Unique propyl groupSignificant antiproliferative effects

Properties

IUPAC Name

N-(2-methoxy-2-methylpropyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-6(2,9-3)4-7-5-8/h5H,4H2,1-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYEBUUZRQLKSKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40563881
Record name N-(2-Methoxy-2-methylpropyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112129-25-6
Record name N-(2-Methoxy-2-methylpropyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of MIBAHCl (220.00 g, 99.0% (GC), 1.56 mol) in methyl formate (767.32 g, 12.73 mol) was heated to reflux, and triethylamine (175.39 g, 1.73 mol) was added dropwise. The reaction mixture was heated to reflux. The reaction was monitored by TLC until disappearance of MIBAHCl. After 68 hours, the resulting white suspension was cooled to room temperature the solution was filtered and the residue rinsed with diethyl ether (2862 mL). The filtrate was concentrated by rotary evaporation under reduced pressure and the product, a yellow oil, was distilled under reduced pressure (1.5 mmHg). MIBF was yielded as a colorless liquid (201.34 g, 98% yield, 99.8% (GC), b.p.: 120.0-120.5° C./1.50 mmHg); TLC Rf 0.2 (4:1 ethyl acetate/hexanes, detection with p-anisaldehyde spray); FTIR(neat): v 3300, 3061, 2977, 2938, 2831, 2751, 1671, 1534, 1469, 1385, 1368, 1287, 1238, 1183, 1164, 1079, 1034, 1004, 957, 858, 721, 666 cm−1; 1H-NMR(600 MHz, CDCl3): δ 1.13 (s, 6H, 2 CH3), 3.16 (s, 3H, OCH3), 3.28 (d, J=5.9 Hz, 2H, CH2 ), 6.12 (br s, 1H, NH), 8.19 (s, 1H, CHO); 13C-NMR (151 MHz, CDCl3): δ 22.5 (2 CH3), 46.0 (CH2), 49.4 (OCH3), 74.1 (C), 161.4 (CHO); MS (EI): m/z=132[M+H]+; MS (CI): m/z=132[M+H]+.
Quantity
767.32 g
Type
reactant
Reaction Step One
Quantity
175.39 g
Type
reactant
Reaction Step Two
[Compound]
Name
ethyl acetate hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a stirred solution of 2-methoxyisobutylamine (16.4 g, 0.16 mol) and a catalytic amount of p-toluenesulphonic acid (75 mg) at 0° C. was added slowly ethylformate (11.79 g, 12.92 ml, 0.16 mol). After the slightly exothermic reaction ceased, the solution was refluxed for 16 hours, and distilled through a Vigreux column to give 19.36 g (93%) of N-formyl-2-methoxyisobutylamine, bp 74° C./15 mm.
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
12.92 mL
Type
reactant
Reaction Step One
Quantity
75 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,4-Dihydroxy-5-methoxybenzoyl chloride
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N-(2-Methoxy-2-methylpropyl)formamide
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N-(2-Methoxy-2-methylpropyl)formamide
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
N-(2-Methoxy-2-methylpropyl)formamide
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
N-(2-Methoxy-2-methylpropyl)formamide

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